(1-Chloro-2-cyclohexylethyl)benzene
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Overview
Description
(1-Chloro-2-cyclohexylethyl)benzene is an organic compound with the molecular formula C14H19Cl It consists of a benzene ring substituted with a chloro group and a cyclohexylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-cyclohexylethyl)benzene typically involves the alkylation of benzene with a suitable cyclohexylethyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H6} + \text{C6H11CH2Cl} \xrightarrow{\text{AlCl3}} \text{C6H5CH2C6H11Cl} ]
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Chloro-2-cyclohexylethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The benzylic position (carbon directly attached to the benzene ring) can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chloro group, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of (1-Hydroxy-2-cyclohexylethyl)benzene.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (2-cyclohexylethyl)benzene.
Scientific Research Applications
(1-Chloro-2-cyclohexylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of substituted benzene compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-cyclohexylethyl)benzene involves its interaction with molecular targets through its chloro and cyclohexylethyl groups. The chloro group can participate in nucleophilic substitution reactions, while the cyclohexylethyl group can influence the compound’s hydrophobic interactions and steric effects. These interactions can affect various biochemical pathways and molecular targets.
Comparison with Similar Compounds
(1-Chloro-2-phenylethyl)benzene: Similar structure but with a phenyl group instead of a cyclohexyl group.
(1-Bromo-2-cyclohexylethyl)benzene: Similar structure but with a bromo group instead of a chloro group.
(1-Chloro-2-cyclohexylmethyl)benzene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: (1-Chloro-2-cyclohexylethyl)benzene is unique due to the presence of both a chloro group and a cyclohexylethyl group, which confer distinct chemical reactivity and physical properties. The combination of these groups can lead to unique interactions and applications in various fields.
Properties
Molecular Formula |
C14H19Cl |
---|---|
Molecular Weight |
222.75 g/mol |
IUPAC Name |
(1-chloro-2-cyclohexylethyl)benzene |
InChI |
InChI=1S/C14H19Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
InChI Key |
YBBSOEGEWFVSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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